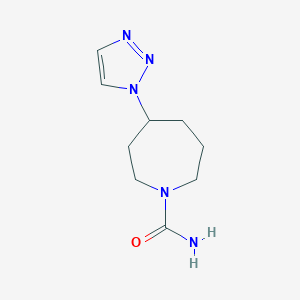
1-(三唑-1-基)氮杂环庚烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triazol-1-yl)azepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives It features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
科学研究应用
4-(Triazol-1-yl)azepane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 4-(Triazol-1-yl)azepane-1-carboxamide is 14α-demethylase (CYP51) . This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
4-(Triazol-1-yl)azepane-1-carboxamide interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, disrupting the biosynthesis of ergosterol . The disruption in ergosterol synthesis leads to changes in the fungal cell membrane’s structure and function, which can result in the inhibition of fungal growth .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately leading to cell death .
Result of Action
The result of 4-(Triazol-1-yl)azepane-1-carboxamide’s action is the inhibition of fungal growth . By disrupting ergosterol biosynthesis, the compound causes changes in the fungal cell membrane that lead to cell death . This makes it a potential candidate for the development of antifungal agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triazol-1-yl)azepane-1-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction, commonly known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of 4-(Triazol-1-yl)azepane-1-carboxamide may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(Triazol-1-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the azepane moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Azepane derivatives: Compounds with the azepane ring are structurally related and may have comparable biological activities.
Uniqueness
4-(Triazol-1-yl)azepane-1-carboxamide is unique due to the combination of the triazole and azepane rings, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-(triazol-1-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-9(15)13-5-1-2-8(3-6-13)14-7-4-11-12-14/h4,7-8H,1-3,5-6H2,(H2,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSFZXKYVDPNJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)N2C=CN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
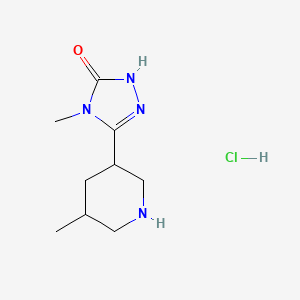
![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)
![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)
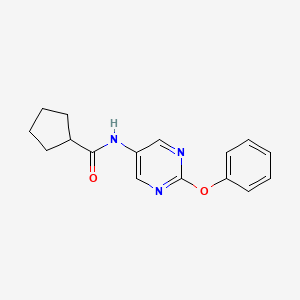
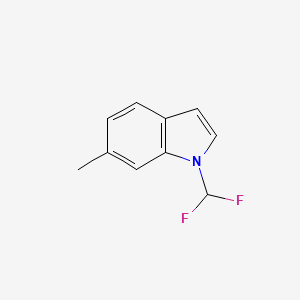
![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)
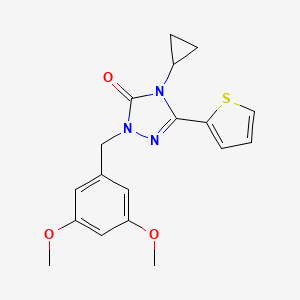
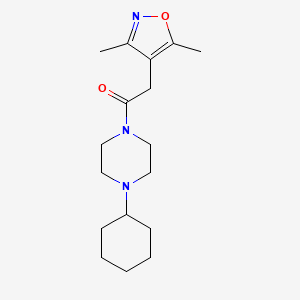
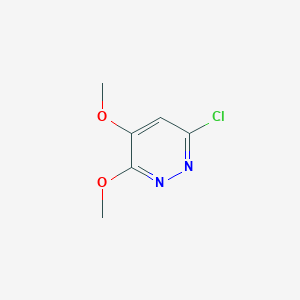
![2-Methyl-3-[(E)-(phenylmethylidene)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2373573.png)
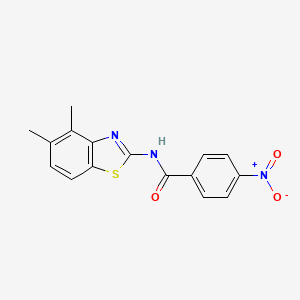
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)
